molecular formula C22H23N2O2PS B13898826 (4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium

(4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium

Cat. No.: B13898826
M. Wt: 410.5 g/mol
InChI Key: SLLNLUKIISRUKV-UHFFFAOYSA-N
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Description

(4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium is a complex organophosphorus compound This compound is notable for its unique structure, which includes a phosphorus atom bonded to a triphenyl group and a heterocyclic ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium typically involves the reaction of triphenylphosphine with a suitable precursor containing the heterocyclic ring. One common method includes the use of 4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl chloride as a starting material, which reacts with triphenylphosphine under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization, chromatography, and distillation may be employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool for researchers developing new synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as a scaffold for drug development, particularly in the design of molecules that can interact with specific biological targets.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it suitable for applications where traditional compounds may not be effective.

Mechanism of Action

The mechanism by which (4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electronic and steric properties of its functional groups. In biological systems, it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (4,4-dimethyl-1,1-dioxo-1λ6-thiomorpholin-4-yl)methyl-2-methylthieno[2,3-d]pyrimidine: This compound shares a similar sulfur-containing heterocyclic ring but differs in its overall structure and functional groups.

    4-amino-2,3-dihydro-1λ6-isothiazole-1,1-dioxides: These compounds also contain sulfur and nitrogen atoms in a heterocyclic ring but have different substituents and reactivity.

Uniqueness

What sets (4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium apart is its combination of a triphenylphosphine moiety with a sulfur- and nitrogen-containing heterocyclic ring. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H23N2O2PS

Molecular Weight

410.5 g/mol

IUPAC Name

(4,4-dimethyl-1,1-dioxo-1λ6-thia-2-aza-5-azanidacyclopent-2-yl)-triphenylphosphanium

InChI

InChI=1S/C22H23N2O2PS/c1-22(2)18-24(28(25,26)23-22)27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,18H2,1-2H3

InChI Key

SLLNLUKIISRUKV-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(S(=O)(=O)[N-]1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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